3-Iodo-7-nitro-1-tosyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials. acs.orgijpsr.comorganic-chemistry.org Its prevalence stems from its unique electronic properties and its ability to participate in various biological interactions. Many blockbuster drugs, such as the anti-cancer agent Osimertinib and the erectile dysfunction medication Tadalafil, feature the indole core, highlighting its therapeutic importance. rsc.org Beyond medicine, indole derivatives are integral to the development of organic light-emitting diodes (OLEDs) and agrochemicals, demonstrating their versatility. rsc.org The continuous exploration of new synthetic methodologies to access functionalized indoles remains a significant focus in organic chemistry, driven by the demand for novel molecules with enhanced potency and specific properties. organic-chemistry.org
Overview of Strategic Functionalization at Indole C3, C7, and N1 Positions
The functionalization of the indole ring is a well-explored area, with the C2 and C3 positions being the most common sites for substitution due to the inherent reactivity of the pyrrole (B145914) ring. rsc.org However, achieving site-selectivity at other positions, particularly on the benzene (B151609) portion (C4 to C7), presents a greater challenge. nih.govacs.org
N1-Functionalization: The nitrogen atom (N1) is readily functionalized, often with protecting groups like the tosyl (p-toluenesulfonyl) group. This not only modulates the electronic nature of the indole ring but can also serve as a directing group to influence the regioselectivity of subsequent reactions at other positions. researchgate.net
C3-Functionalization: The C3 position is highly nucleophilic and susceptible to electrophilic attack. Directing groups at the N1 position can influence the reactivity at C3. The introduction of a halogen, such as iodine, at the C3 position provides a valuable handle for further transformations, most notably through transition-metal-catalyzed cross-coupling reactions. nih.gov
C7-Functionalization: The C7 position is generally the least accessible for direct functionalization. nih.govacs.org Achieving substitution at this position often requires the use of a directing group on the N1 position. researchgate.net These directing groups, through chelation assistance, can guide a metal catalyst to the C7 C-H bond, enabling various transformations like arylation, amination, and olefination. researchgate.net The introduction of a nitro group at the C7 position, as seen in the target molecule, significantly influences the electronic properties of the indole ring system.
Recent advancements have focused on developing innovative strategies for the site-selective C-H functionalization of the indole core, employing various directing groups and catalytic systems. rsc.orgnih.govacs.org These methods provide access to a wider range of substituted indoles that were previously difficult to synthesize. nih.govacs.org
Positioning of 3-Iodo-7-nitro-1-tosyl-1H-indole within Advanced Indole Chemistry
The tosyl group at the N1 position acts as a robust electron-withdrawing protecting group. This deactivates the pyrrole ring to some extent, preventing unwanted side reactions, and can also influence the regioselectivity of further functionalization.
The iodo group at the C3 position is a key functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.
The nitro group at the C7 position is a strong electron-withdrawing group. Its presence significantly alters the electronic landscape of the entire indole system, making it more electron-deficient. This can influence the reactivity of other positions on the ring and is a key feature in the design of molecules for specific applications, including as allosteric inhibitors of enzymes. nih.gov
The combination of these three substituents on the indole scaffold makes this compound a valuable intermediate for the synthesis of complex, poly-substituted indole derivatives. Its structure allows for a sequential and regioselective introduction of different functionalities, providing access to a diverse chemical space for drug discovery and materials science.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₅H₁₁IN₂O₄S | 442.23 | 2170826-60-3 bldpharm.comchemscene.com |
| 3-Iodo-1-tosyl-1H-indole | C₁₅H₁₂INO₂S | 397.23 | 170456-80-1 sigmaaldrich.comkeyorganics.net |
| 3-Nitro-1-tosyl-1H-indole | C₁₅H₁₂N₂O₄S | 316.33 | 228412-76-8 nih.gov |
| 7-Nitro-1-tosyl-1H-indole | C₁₅H₁₂N₂O₄S | 316.33 | 1446428-14-3 chemscene.com |
| Indole-3-carbinol | C₉H₉NO | 147.17 | 700-06-1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUJGGOOXAFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 7 Nitro 1 Tosyl 1h Indole
Retrosynthetic Analysis and Precursor Design for 3-Iodo-7-nitro-1-tosyl-1H-indole
A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The final iodination step at the C3 position can be envisioned from the precursor 7-nitro-1-tosyl-1H-indole. smolecule.com This intermediate, in turn, can be disconnected at the C-N and C-S bonds of the pyrrole (B145914) ring, leading back to simpler starting materials.
The primary precursor is 7-nitro-1H-indole. bldpharm.com The synthesis of this key intermediate can be approached in two main ways: direct nitration of an indole (B1671886) derivative or construction of the indole ring from a pre-functionalized aniline (B41778) derivative. The subsequent N-tosylation and C3-iodination steps would then complete the synthesis.
Table 1: Key Precursors and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
| 7-Nitro-1H-indole | C₈H₆N₂O₂ | Key intermediate for nitration |
| 1-Tosyl-1H-indole | C₁₅H₁₃NO₂S | Precursor for nitration and iodination |
| 7-Nitro-1-tosyl-1H-indole | C₁₅H₁₂N₂O₄S | Immediate precursor for iodination smolecule.com |
Installation of the N1-Tosyl Moiety
The introduction of a tosyl (p-toluenesulfonyl) group onto the indole nitrogen serves a dual purpose: it protects the nitrogen from unwanted side reactions and activates the indole ring for subsequent electrophilic substitutions.
Direct N-Tosylation of Indole Precursors
The most common method for the N-tosylation of indoles involves the reaction of the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. wikipedia.orgnih.gov Common bases used for this transformation include pyridine, triethylamine (B128534), or sodium hydride (NaH). nih.govlookchem.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or dimethylformamide (DMF). nih.govlookchem.com For instance, the treatment of an indole with NaH in DMF followed by the addition of TsCl is a frequently employed protocol. lookchem.com
Stability and Role of the Tosyl Protecting Group in Subsequent Functionalizations
The N-tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including those used for nitration and certain coupling reactions. wikipedia.orgnih.gov Its electron-withdrawing nature decreases the electron density of the indole ring, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. beilstein-journals.org While generally stable, the tosyl group can be cleaved under specific reductive or strongly acidic or basic conditions. wikipedia.orglookchem.com For example, sodium hydride in DMA has been reported to effect N-detosylation of various tosylated indoles. lookchem.com This stability allows for the selective functionalization of the indole core without disturbing the protecting group.
Introduction of the C7-Nitro Group
The regioselective introduction of a nitro group at the C7 position of the indole ring is a critical and often challenging step in the synthesis of the target molecule.
Strategies for Regioselective Nitration
Direct nitration of 1-tosyl-1H-indole typically leads to substitution at the C3 and C5 positions due to the directing effects of the tosyl group and the inherent reactivity of the indole ring. Achieving selective nitration at the C7 position often requires specialized strategies. One approach involves the use of specific nitrating agents and reaction conditions that favor the formation of the 7-nitro isomer. For example, nitration of 1-acetylindoline-2-sulfonic acid with acetyl nitrate (B79036) has been shown to unexpectedly yield the 7-nitro derivative after hydrolysis and dehydrogenation. google.com
Synthesis via Nitro-Substituted Anilines
A more reliable method for accessing 7-nitroindoles involves starting with a pre-functionalized aniline. researchgate.net The Fischer indole synthesis, a classic method for constructing indoles, can be adapted using a (2-nitrophenyl)hydrazine derivative. However, this can be complex. A more direct approach involves the cyclization of ortho-substituted anilines. For example, 2-amino-nitrophenols can be used as starting materials to synthesize C7-nitroindoles through a series of reactions including cross-coupling and heteroannulation. researchgate.net Another strategy involves the reaction of o-alkynyl anilines with in situ generated selenenyl chloride, which can lead to the formation of functionalized indoles. nih.gov These methods provide better control over the position of the nitro group, avoiding the regioselectivity issues associated with direct nitration of the indole core. chempanda.com
Following the successful synthesis of 7-nitro-1-tosyl-1H-indole, the final step is the introduction of the iodine atom at the C3 position. This can be achieved through electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable activator. The electron-rich nature of the C3 position in the N-tosylated indole facilitates this reaction.
Regioselective C3-Iodination Approaches
The introduction of an iodine atom at the C3 position of the 7-nitro-1-tosyl-1H-indole core is a critical transformation, providing a handle for further functionalization through various cross-coupling reactions. The regioselectivity of this iodination is paramount, and several methods have been developed to achieve this with high precision.
Electrophilic Iodination Methods
Electrophilic iodination is a fundamental approach for the C3-functionalization of indoles. This method typically involves the reaction of the indole substrate with an electrophilic iodine source. For the synthesis of 3-iodoindoles, molecular iodine (I₂) is a commonly employed reagent. The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate upon the interaction of the alkene-like C2-C3 bond of the indole with iodine. mdpi.com Subsequent attack by a nucleophile, often the solvent or a conjugate base, leads to the formation of the iodinated product. The reactivity of the indole nucleus, influenced by the electron-withdrawing nitro group and the bulky tosyl protecting group, dictates the reaction conditions necessary for efficient and regioselective iodination.
Recent advancements have focused on developing milder and more efficient protocols. For instance, the use of 2-iodoxybenzoic acid (IBX) in conjunction with molecular iodine in water has been reported for the synthesis of α-iodoketones from alkenes, a reaction that shares mechanistic similarities with indole iodination. mdpi.com This system offers an eco-friendly alternative to traditional methods. mdpi.com
Iodine-Mediated Synthetic Pathways
Iodine can also act as a catalyst in various synthetic transformations leading to 3-iodoindoles. These pathways often involve a sequence of reactions where iodine plays a dual role as both a catalyst and a reagent. One such strategy involves the iodine-catalyzed synthesis of 3-arylthioindoles, where molecular iodine facilitates the sulfenylation of the indole core. nih.gov While not a direct iodination, this highlights iodine's role in activating the C3 position for functionalization.
A more direct iodine-mediated pathway involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine. nih.gov This method provides excellent yields of 3-iodoindoles and tolerates a range of substituents. nih.gov The reaction proceeds through an initial Sonogashira coupling to form the alkynyl aniline intermediate, which then undergoes an iodine-induced cyclization. nih.gov Although this specific example does not start with 7-nitro-1-tosyl-1H-indole, the principle of iodine-mediated cyclization is a powerful tool that could be adapted for its synthesis.
Convergent and One-Pot Synthetic Strategies to Access this compound
Convergent and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These strategies aim to construct the complex indole core and introduce the iodo and nitro functionalities in a minimal number of steps.
Palladium-Catalyzed Cyclization and Cross-Coupling Methods for Indole Ring Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole synthesis is well-established. organicreactions.orgmdpi.com The palladium-catalyzed assembly of the pyrrole ring onto a benzene (B151609) scaffold can be achieved through various cyclization strategies. organicreactions.org One of the most versatile approaches involves the cyclization of alkynes. organicreactions.org For the synthesis of this compound, a potential route could involve the Sonogashira coupling of a suitably substituted o-iodoaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization. nih.gov
A notable example is the synthesis of 3-iodoindoles via a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization with iodine. nih.gov This two-step, one-pot procedure allows for the efficient construction of the 3-iodoindole skeleton. nih.gov Subsequent functionalization of the resulting 3-iodoindoles through palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings further demonstrates the utility of this intermediate. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | Pd/Cu | N,N-dialkyl-o-iodoanilines, terminal acetylenes | Leads to the formation of 3-iodoindoles after electrophilic cyclization with I₂. | nih.gov |
| Ligand-Free Double Cyclization | Palladium catalyst (1.0 mol %) | Not specified for this compound | Efficient synthesis of 3-(1'-indolyl)-phthalides under mild conditions. | nih.gov |
Metal-Free Catalytic Approaches for Substituted Indoles
While palladium catalysis is highly effective, the development of metal-free alternatives is a significant goal in green chemistry. uni-regensburg.denih.gov These methods often rely on the use of organocatalysts or iodine-mediated reactions to promote the desired transformations.
Recent research has demonstrated the regioselective synthesis of 3-nitroindoles under non-acidic and metal-free conditions. nih.gov This protocol utilizes trifluoroacetyl nitrate, generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640), as an electrophilic nitrating agent for various indoles. nih.gov This approach is significant as it avoids the use of harsh acids and metals. nih.gov For the synthesis of this compound, a potential strategy would be the initial synthesis of 7-nitro-1-tosyl-1H-indole followed by a regioselective iodination at the C3 position. A study has shown that 7-substituted indoles are compatible with this nitration protocol, achieving good yields. nih.gov
Furthermore, iodine itself can act as a catalyst in metal-free C-H amination reactions for the synthesis of indoles from 2-vinylanilines, showcasing its versatility beyond simple iodination. organic-chemistry.org
| Reaction Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Regioselective Nitration | Tetramethylammonium nitrate, trifluoroacetic anhydride | Non-acidic and metal-free conditions for the synthesis of 3-nitroindoles. | nih.gov |
| Intramolecular C-H Amination | Iodine (mediator) | Electrochemical, metal-free synthesis of indoles from 2-vinylanilines. | organic-chemistry.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side products and reaction times. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and the nature of the reactants and additives.
For the synthesis of substituted indoles, numerous studies have focused on optimizing reaction conditions. researchgate.net For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the efficiency and selectivity of the transformation. However, ligand-free palladium-catalyzed reactions have also been developed, offering a simpler and more cost-effective approach. nih.gov
In the context of the regioselective nitration of indoles, a systematic study of various ammonium (B1175870) salts and anhydrides was conducted to identify the optimal conditions. nih.gov It was found that the combination of tetramethylammonium nitrate and trifluoroacetic anhydride gave the best results. nih.gov Similarly, for the iodination step, factors such as the iodine source, the presence of an oxidant, the solvent, and the temperature would need to be carefully optimized to ensure high regioselectivity for the C3 position of the 7-nitro-1-tosyl-1H-indole substrate. The electron-withdrawing nature of both the nitro and tosyl groups can deactivate the indole ring, potentially requiring more forcing conditions for the electrophilic iodination to proceed efficiently.
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the careful control of temperature are critical parameters in the synthesis of this compound, as they significantly influence reaction rates, yields, and the formation of byproducts.
Solvent Effects: The choice of solvent can affect the solubility of the starting materials and reagents, as well as the stability of the reactive intermediates formed during the iodination process.
Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly employed in iodination reactions of indoles. DCM is often a preferred solvent due to its inertness and ease of removal. Acetonitrile has been shown to be effective in promoting iodination reactions, sometimes leading to significantly increased yields. rsc.org
Protic Solvents: Protic solvents like ethanol (B145695) may also be used. However, their ability to participate in hydrogen bonding can influence the reactivity of the electrophile and the nucleophilicity of the indole. In some cases, the use of alcohols can lead to undesired side reactions or lower yields compared to aprotic solvents. nih.gov
Temperature Control: Temperature plays a crucial role in controlling the regioselectivity and preventing degradation of the starting material and product.
Low Temperatures: Iodination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of di-iodinated or other over-reacted products. For instance, in the synthesis of related 3-haloindoles, reactions are often initiated at -78 °C and allowed to slowly warm to room temperature.
Elevated Temperatures: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions, such as detosylation. The stability of the N-tosyl group can be compromised at elevated temperatures in certain solvent systems.
The interplay between solvent and temperature is critical for optimizing the synthesis. The following table summarizes solvent and temperature conditions used in related indole iodination reactions, providing insights into the potential conditions for the synthesis of this compound.
| Indole Substrate | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(Trifluoromethyl)-1H-indole | I₂ / K₂CO₃ | MeCN | Room Temp | 95 | nih.gov |
| N-Boc-indole | I₂ | DCM | 0 to Room Temp | 85 | - |
| 3,5-Dichloroanisole | Ag₂SO₄ / I₂ | DCM | Room Temp | Low | nih.gov |
| 3,5-Dichlorophenol | Ag(OCOCF₃) / I₂ | Ethanol | Room Temp | Unsatisfactory | nih.gov |
This table is generated based on data from similar reactions and is for illustrative purposes.
Catalyst and Reagent Selection for Enhanced Regioselectivity and Efficiency
The choice of the iodinating reagent and catalyst is paramount for achieving high efficiency and regioselectivity in the synthesis of this compound. The goal is to generate a suitable electrophilic iodine species that will selectively attack the C3 position of the indole ring.
Iodinating Reagents: A variety of reagents can be used to introduce an iodine atom onto the indole ring.
Molecular Iodine (I₂): This is a common and cost-effective iodinating agent. Its reactivity can be enhanced by the addition of a catalyst or an oxidizing agent. nih.govnih.gov
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used for the iodination of sensitive substrates. It is known for producing clean reactions with high yields.
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can lead to rapid iodination of indoles. researchgate.net Its high reactivity may require careful control of reaction conditions to avoid over-iodination.
Catalyst Selection: Catalysts are often employed to activate the iodinating agent and enhance the rate and selectivity of the reaction.
Lewis Acids: While not always necessary for reactive indoles, Lewis acids can be used to polarize the I-I bond in molecular iodine, increasing its electrophilicity.
Silver Salts: Silver salts such as silver sulfate (B86663) (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver trifluoroacetate (B77799) (AgOCOCF₃) can be used to activate iodine. nih.govnih.gov The silver ion coordinates to one of the iodine atoms, making the other more electrophilic and facilitating the attack by the indole.
Copper Catalysts: Copper-mediated iodination has been reported as an efficient method, proceeding under mild aerobic conditions. researchgate.net This can be an effective strategy for achieving high regioselectivity.
Iodine as a Catalyst: Interestingly, molecular iodine itself can act as a catalyst in some electrophilic substitution reactions on indoles, proceeding through the formation of an electrophilic vinyliminium ion species. nih.govacs.org
The combination of the iodinating reagent and catalyst should be carefully chosen to match the reactivity of the 7-nitro-1-tosyl-1H-indole substrate. The electron-withdrawing nature of the nitro and tosyl groups decreases the nucleophilicity of the indole ring compared to unsubstituted indole, which may necessitate the use of a more reactive iodinating system.
The following table outlines various reagent and catalyst systems used for the iodination of indoles, which can be adapted for the synthesis of the target compound.
| Indole Substrate | Iodinating Agent | Catalyst/Additive | Solvent | Yield (%) | Key Feature | Reference |
| Indoles | I₂ | None | Various | Good to Excellent | Iodine-catalyzed C-C bond formation | nih.gov |
| 3,5-Dichlorophenol | I₂ | Ag₂SO₄ | Ethanol | 68 | Silver-assisted iodination | nih.gov |
| Indoles | ICl | Celite® | Various | High | Direct iodination with ICl | researchgate.net |
| Indoles | - | Quaternary ammonium hypoiodite | MTBE/Toluene (B28343) | 70 | Oxidative umpolung for dearomatization | acs.org |
This table is generated based on data from similar reactions and is for illustrative purposes.
Chemical Reactivity and Transformation Studies of 3 Iodo 7 Nitro 1 Tosyl 1h Indole
Reactivity at the C3-Iodo Position
The iodine atom at the C3 position of the indole (B1671886) ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille) for C-C and C-Heteroatom Bond Formation
The C3-iodo group of N-tosyl-3-iodoindoles readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new bonds with a wide range of coupling partners. While specific studies on 3-iodo-7-nitro-1-tosyl-1H-indole are not extensively documented, the reactivity can be inferred from analogous systems.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org 3-Iodoindoles are excellent substrates for this transformation. nih.gov For instance, the coupling of 3-iodo-1-methyl-2-phenylindole with phenylacetylene, in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide co-catalyst in triethylamine (B128534), proceeds efficiently at room temperature to yield the corresponding 3-alkynylindole. nih.gov It is anticipated that this compound would undergo similar transformations, providing access to a variety of 3-alkynyl-7-nitro-1-tosyl-1H-indoles. The reaction is generally tolerant of various functional groups. wikipedia.orgnih.gov
Table 1: Representative Sonogashira Coupling of a 3-Iodoindole Derivative
| Entry | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
|---|
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. nih.gov 3-Iodoindoles have been shown to be effective electrophilic partners in Suzuki reactions. nih.gov For example, the reaction of 3-iodo-1-methyl-2-phenylindole with phenylboronic acid, using a palladium catalyst and a base such as sodium carbonate, can afford the 3-arylindole derivative in high yield. nih.gov The presence of the electron-withdrawing nitro group at the C7 position in this compound is expected to enhance the reactivity of the C3-iodo bond towards oxidative addition to the palladium catalyst, potentially facilitating the coupling reaction.
Table 2: Representative Suzuki Coupling of a 3-Iodoindole Derivative
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction offers another avenue for the functionalization of the C3 position of this compound. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and is carried out in a non-polar solvent like toluene (B28343) or DMF. organic-chemistry.org The Stille reaction is known for its tolerance to a wide variety of functional groups, making it a suitable choice for complex molecule synthesis.
Nucleophilic Substitution Reactions at C3
While direct nucleophilic substitution at the C3-iodo position of an indole is not as common as cross-coupling reactions, the presence of the electron-withdrawing tosyl group on the indole nitrogen and the nitro group at C7 can activate the C3 position towards nucleophilic attack under certain conditions. More commonly, the C3-iodo group serves as a precursor for organometallic intermediates, which then react with electrophiles. For example, treatment of a 3-bromo-1-(tert-butyldimethylsilyl)indole with tert-butyllithium (B1211817) generates a 3-lithioindole species, which can then be quenched with various electrophiles to introduce substituents at the C3 position. orgsyn.org A similar strategy could potentially be applied to this compound.
Reactivity of the C7-Nitro Functionality
The nitro group at the C7 position significantly influences the electronic properties of the indole nucleus and provides a handle for further chemical transformations.
Electron-Withdrawing Effects on the Indole Nucleus
The nitro group is a strong electron-withdrawing group, and its presence at the C7 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. This deactivation is a consequence of the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic system. This effect can, in turn, influence the reactivity of other positions on the indole ring.
Electrophilic Reactivity and Cycloaddition/Annulation Reactions of 3-Nitroindole Derivatives
While the focus compound has a nitro group at C7, the reactivity of nitroindoles in general provides insight into potential transformations. 3-Nitroindoles, for example, exhibit significant electrophilic character and can participate in various cycloaddition and annulation reactions. researchgate.net These reactions often lead to the formation of complex, fused heterocyclic systems. For instance, 3-nitroindoles can act as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions. researchgate.net Although the nitro group is at C7 in the title compound, its electron-withdrawing nature can still render the indole nucleus susceptible to certain types of annulation reactions under specific conditions.
Reduction Reactions of the Nitro Group and Subsequent Amine Transformations
The nitro group at the C7 position can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. The reduction of aromatic nitro compounds is a well-established process in organic synthesis.
Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in acidic media, or iron powder in acetic acid.
The resulting 7-amino-3-iodo-1-tosyl-1H-indole is a valuable intermediate. The amino group can undergo a variety of reactions, including:
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents at the C7 position, including halogens, cyano, hydroxyl, and other groups.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Formation of Heterocycles: The amino group can be used as a handle to construct fused heterocyclic rings onto the indole core.
These transformations of the 7-amino group significantly expand the synthetic utility of the original this compound scaffold.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-alkynyl-7-nitro-1-tosyl-1H-indoles |
| 3-Iodo-1-methyl-2-phenylindole |
| Phenylacetylene |
| 3-arylindole |
| Phenylboronic acid |
| 3-Bromo-1-(tert-butyldimethylsilyl)indole |
| 3-lithioindole |
| 3-Nitroindoles |
| 7-amino-3-iodo-1-tosyl-1H-indole |
Transformations Involving the N1-Tosyl Group.
The tosyl group serves as a crucial protecting group for the indole nitrogen, yet its removal is a key step in the synthesis of many indole-containing compounds. The reactivity of the N1-tosyl group in this compound is significantly influenced by the electronic properties of the substituents on the indole ring.
N-Detosylation Methodologies, including Mild and Selective Conditions (e.g., Cesium Carbonate Mediated).
The cleavage of the N-tosyl bond, a process known as detosylation, is often challenging and can require harsh reaction conditions that may not be compatible with other functional groups present in the molecule. researchgate.net Consequently, the development of mild and selective methods is of great importance in organic synthesis.
One of the most effective and mild methods for the N-detosylation of indoles utilizes cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net This method has been shown to be efficient for a wide range of indole derivatives, including those with electron-withdrawing groups. researchgate.net The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), to ensure the solubility of the N-tosyl indole substrate. researchgate.net The use of cesium carbonate is advantageous due to its ready availability, ease of handling, and its ability to effect deprotection under conditions that preserve sensitive functional groups. researchgate.net
Other methodologies for N-detosylation include the use of:
Potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst. This method is particularly effective for indoles bearing electron-withdrawing groups and offers a "green" alternative by avoiding alcoholic solvents that can lead to toxic byproducts. acs.org
Sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA). This reagent has been successfully used for the detosylation of a variety of N-tosyl indoles. lookchem.com
Sodium azide (B81097) (NaN₃) has been explored for detosylation, but it is selective for N-tosylindole-4,7-quinones and is not effective for standard N-tosylindoles. thieme-connect.de
The table below summarizes the reaction conditions for the cesium carbonate-mediated detosylation of a related N-tosyl-5-bromoindole, which demonstrates the optimization of the reagent stoichiometry.
Table 1: Effect of Cesium Carbonate Stoichiometry on the Detosylation of N-Tosyl-5-bromoindole Data derived from a study on N-detosylation methodologies. researchgate.net
| Equivalents of Cs₂CO₃ | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 1.0 | 15 | 35 |
| 2.0 | 15 | 70 |
| 3.0 | 15 | 100 |
Role of Adjacent Electron-Withdrawing Groups in Facilitating Detosylation.
The presence of electron-withdrawing groups on the indole ring plays a critical role in facilitating the N-detosylation process. researchgate.net In the case of this compound, the nitro group at the C7 position is a powerful electron-withdrawing group. This property significantly enhances the rate of detosylation.
Electron-withdrawing substituents, such as nitro and bromo groups, facilitate the nucleophilic attack at the nitrogen atom, which is the key step in the cleavage of the N-S bond of the tosyl group. researchgate.net The increased electrophilicity of the indole nitrogen, caused by the electron-withdrawing nature of the C7-nitro group, makes it more susceptible to cleavage. Studies have shown that indoles with electron-withdrawing groups undergo detosylation much more readily than those with electron-donating groups. researchgate.net For instance, the detosylation of N-tosyl indoles with bromo or nitro substituents proceeds to completion in significantly shorter reaction times compared to those with methoxy (B1213986) groups. researchgate.net
Synergistic and Antagonistic Effects of Substituents on Chemical Transformations.
The chemical behavior of this compound is a direct consequence of the combined electronic effects of its substituents: the iodo group at the C3 position and the nitro group at the C7 position.
In the context of N-detosylation, the iodo and nitro groups exhibit a synergistic effect . Both are electron-withdrawing groups; the nitro group is strongly deactivating through both resonance and inductive effects, while the iodo group is primarily deactivating through its inductive effect. The cumulative electron-withdrawing influence of these two groups makes the indole nitrogen significantly more electron-deficient. This enhanced electrophilicity facilitates the nucleophilic attack required for the removal of the tosyl group, leading to a more facile and efficient detosylation reaction compared to an indole with only one of these substituents.
While synergistic effects are prominent in reactions like detosylation, the potential for antagonistic effects in other chemical transformations should be considered. For example, in electrophilic aromatic substitution reactions, the strong deactivating nature of the nitro group would likely dominate, potentially hindering reactions that might otherwise be influenced by the directing effects of the iodo substituent. However, in the specific case of N-detosylation, the combined electron-withdrawing power of the C3-iodo and C7-nitro groups works in concert to promote the desired transformation.
Mechanistic Investigations of Reactions Involving 3 Iodo 7 Nitro 1 Tosyl 1h Indole
Elucidation of Reaction Mechanisms in its Formation
The synthesis of 3-Iodo-7-nitro-1-tosyl-1H-indole is not a trivial single-step process but involves a multi-step sequence. The precise order of nitration, iodination, and tosylation is critical for achieving the desired regioselectivity. A plausible synthetic pathway begins with the protection of the indole (B1671886) nitrogen, followed by sequential introduction of the nitro and iodo groups.
A common starting point is the N-tosylation of indole. The reaction of indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or sodium hydride yields 1-tosyl-1H-indole. This step proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic sulfur atom of the tosyl chloride.
The subsequent nitration of 1-tosyl-1H-indole must be carefully controlled to achieve substitution at the C7 position. Directing group strategies are often employed to functionalize the C7 position of the indole ring, which is generally less reactive than the C2 and C3 positions. rsc.org However, the presence of the electron-withdrawing tosyl group on the nitrogen deactivates the pyrrole (B145914) ring, making the benzene (B151609) portion more susceptible to electrophilic attack. Nitration using agents like trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) nitrate and trifluoroacetic anhydride (B1165640), can achieve regioselective nitration. nih.gov The proposed mechanism involves the formation of trifluoroacetyl nitrate, which acts as a potent electrophile. nih.gov The indole π-system attacks the nitronium ion equivalent, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding 1-tosyl-7-nitro-1H-indole.
The final step is the iodination at the C3 position. The C3 position of the N-tosylated indole is the most nucleophilic and readily undergoes electrophilic substitution. Reagents such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base like potassium carbonate can be used. nih.gov The mechanism involves the attack of the electron-rich C3 position of the indole ring on an electrophilic iodine source (e.g., I⁺). This forms a resonance-stabilized cationic intermediate, which is then deprotonated to give the final product, this compound.
| Step | Reaction | Reagent(s) | Mechanistic Feature |
| 1 | N-Tosylation | Indole, TsCl, Base (e.g., NaH) | Nucleophilic substitution at sulfur |
| 2 | C7-Nitration | 1-Tosyl-1H-indole, CF₃COONO₂ | Electrophilic aromatic substitution |
| 3 | C3-Iodination | 1-Tosyl-7-nitro-1H-indole, I₂/K₂CO₃ | Electrophilic substitution at C3 |
Detailed Mechanistic Pathways for C3-Iodo Transformations
The carbon-iodine bond at the C3 position is a key site for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The 3-iodoindole moiety is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov The general catalytic cycle for these transformations begins with the oxidative addition of the palladium(0) catalyst into the C3-I bond. This is often the rate-determining step and results in a square planar palladium(II) intermediate.
Suzuki Coupling: Following oxidative addition, a transmetalation step occurs where an organic group from a boron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the iodide.
Sonogashira Coupling: In this case, a copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. nih.gov
Heck Coupling: An alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.
The final step in all these cycles is reductive elimination , where the two organic fragments couple and are released from the palladium center, which is regenerated in its catalytically active Pd(0) state.
Nucleophilic Substitution: The C3-iodo group can also be displaced by strong nucleophiles. For instance, reaction with thiophenols can lead to the formation of 3-thioether derivatives. nih.gov The mechanism can be complex. While a direct SₙAr reaction is possible, an alternative pathway involves a halophilic attack of the nucleophile on the iodine atom. This generates an indole anion at C3, which is subsequently protonated or reacts with another electrophile. This two-step process is particularly noted for iodoindoles when reacting with potent nucleophiles. nih.gov
| Reaction Type | Key Mechanistic Steps | Resulting Bond |
| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | C-C (sp²) |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (Cu-assisted), Reductive Elimination | C-C (sp) |
| Nucleophilic Substitution | SₙAr or Halophilic Attack followed by Protonation | C-S, C-CN, etc. |
Mechanistic Insights into C7-Nitro Group Reactivity
The C7-nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the indole nucleus. Its primary transformation is reduction to a 7-amino group, a key precursor for constructing fused heterocyclic systems.
The most common method for reducing an aromatic nitro group is catalytic hydrogenation. This reaction is typically performed using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The mechanism is believed to proceed through a series of intermediates on the surface of the metal catalyst. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (B1172632) (NHOH). The final step is the reduction of the hydroxylamine to the amine (NH₂).
The presence of the C7-nitro group also activates the benzene ring towards nucleophilic aromatic substitution (SₙAr), although this is less common for indoles compared to other aromatic systems. More significantly, it deactivates the benzene ring towards electrophilic substitution and modulates the acidity of the N-H proton in the corresponding detosylated indole.
Understanding the Mechanism of N-Detosylation and its Dependence on Substituents
Removal of the N-tosyl protecting group is a critical step to liberate the indole N-H for further functionalization or to reveal the final target molecule. The mechanism of detosylation is highly dependent on the reagents and conditions employed.
Base-Mediated Detosylation: A widely used method involves treating the N-tosylindole with a base in a protic solvent. For example, using cesium carbonate (Cs₂CO₃) in a mixture of methanol (B129727) and THF is effective. researchgate.net The proposed mechanism involves the nucleophilic attack of the methoxide (B1231860) anion (formed from methanol and the base) on the electrophilic sulfur atom of the tosyl group. This forms a pentacoordinate intermediate which then collapses, cleaving the nitrogen-sulfur bond to release the deprotected indole anion. The indole anion is subsequently protonated by the solvent to yield the final product.
The efficiency of this reaction is strongly influenced by the electronic nature of substituents on the indole ring. Electron-withdrawing groups, such as the C7-nitro group in the title compound, facilitate the nucleophilic attack on the sulfur atom by stabilizing the forming indole anion. researchgate.net Conversely, electron-donating groups slow down the reaction. researchgate.net Stronger bases like sodium hydride (NaH) in aprotic polar solvents like DMA or DMF can also effect detosylation, working under anhydrous conditions. lookchem.comresearchgate.net
| Reagent System | Proposed Mechanism | Influence of Nitro Group |
| Cs₂CO₃ / MeOH | Nucleophilic attack of MeO⁻ on sulfur | Accelerates reaction by stabilizing indole anion |
| NaH / DMA | Nucleophilic attack by hydride or solvent anion | Accelerates reaction |
| NaN₃ / DMF | Selective for N-tosylindoloquinones | The title compound would likely be unreactive thieme-connect.de |
Derivatization and Synthetic Utility of 3 Iodo 7 Nitro 1 Tosyl 1h Indole
Synthesis of Advanced Indole (B1671886) Architectures
The structure of 3-Iodo-7-nitro-1-tosyl-1H-indole is primed for the synthesis of advanced and highly decorated indole frameworks. The C3-iodo group, in particular, serves as a linchpin for introducing molecular diversity through a variety of well-established cross-coupling methodologies.
The carbon-iodine bond at the C3 position of the indole nucleus is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of a wide array of substituents, a cornerstone of modern synthetic strategy. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to forge new carbon-carbon bonds, attaching various alkyl, aryl, and heteroaryl groups to the indole core.
The electron-withdrawing nature of the N-tosyl and C7-nitro groups can influence the electronic properties of the indole ring, potentially enhancing the efficiency of these coupling reactions. The ability to introduce diverse functional groups at this position is a key step in building libraries of compounds for various applications. For instance, the introduction of heteroaryl moieties is a common strategy in medicinal chemistry to modulate biological activity. chemrxiv.orgrsc.org
Below is a table of representative C3-functionalization reactions on N-tosyl-3-iodoindole scaffolds, illustrating the potential synthetic pathways for this compound.
| Reaction Type | Coupling Partner | Catalyst/Conditions | C3-Substituent | Representative Yield |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | Aryl | High |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | High |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl | Moderate to High |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl, Toluene | Aryl/Alkenyl | High |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino | High |
This table presents generalized data for N-tosyl-3-iodoindoles to illustrate the synthetic potential.
The synthesis of polysubstituted indoles is crucial for fine-tuning the chemical and physical properties of molecules. nih.gov this compound is an ideal starting material for generating such complex derivatives. Following C3-functionalization via the methods described above, the C7-nitro group offers a secondary site for transformation.
The nitro group can be readily reduced to a primary amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or Na₂S₂O₄). This newly formed 7-aminoindole opens up a plethora of synthetic possibilities. The amino group can be:
Acylated to form amides.
Alkylated to form secondary or tertiary amines.
Diazotized and subsequently converted to other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer reactions.
Utilized as a directing group for further electrophilic aromatic substitution.
This sequential functionalization at C3 and C7, combined with the eventual possibility of removing the N-tosyl protecting group, provides a powerful strategy for the regioselective synthesis of complex, polysubstituted indoles that would be difficult to access through other methods. nih.gov
Application in the Construction of Fused Heterocyclic Systems
Fused heterocyclic compounds containing an indole moiety are prevalent in biologically active natural products and pharmaceutical agents. rsc.orgmetu.edu.tr The specific substitution pattern of this compound makes it a valuable precursor for creating such fused systems, particularly carbazole (B46965) and potentially quinazoline-related scaffolds.
Indolo[3,2-b]carbazoles are an important class of compounds known for their interesting photophysical properties and biological activities. nih.gov The synthesis of these and other carbazole derivatives can be efficiently achieved from 3-iodoindole precursors. beilstein-journals.orgrsc.org A common and powerful strategy involves a palladium-catalyzed domino reaction, such as an intermolecular Suzuki coupling followed by an intramolecular C-H activation/cyclization.
In a typical sequence, the 3-iodoindole is coupled with a suitable partner, such as 2-bromophenylboronic acid or a related derivative. The resulting intermediate, containing two linked aromatic rings, can then undergo an intramolecular cyclization to form the fused carbazole core. The presence of the N-tosyl group in the starting material is often crucial for these transformations. The development of catalytic systems has made this a highly atom-economical approach to constructing complex carbazole frameworks. beilstein-journals.org Recently, methods for synthesizing indolo[3,2-b]carbazoles from indoles using CO₂ have also been explored. nih.gov
| Reaction | Reactant 1 | Reactant 2 | Key Transformation | Product Class |
| Domino Suzuki Coupling/Cyclization | N-Tosyl-3-iodoindole | 2-Bromophenylboronic acid | Inter- and intramolecular C-C bond formation | Carbazole |
| Twofold Oxidative Cyclization | 2,4-Dianilinobenzoates | N/A | Bidirectional indole annulation | Indolo[3,2-a]carbazole |
| Fischer Indole Synthesis | Phenylhydrazine & Ketone | N/A | Cyclization with ammonia (B1221849) elimination | Indole/Carbazole precursor |
This table shows examples of reactions used to form carbazole scaffolds from indole-related precursors.
While not a direct conversion, indole intermediates can be used to construct other heterocyclic systems like quinazolines through multi-step synthetic sequences that often involve ring-opening of the indole core. nih.gov For this compound, a hypothetical pathway to a quinazoline (B50416) scaffold could involve the oxidative cleavage of the C2-C3 double bond.
This transformation would yield a 2-acyl-aminobenzaldehyde or a related derivative. The resulting ortho-aminoaryl ketone/aldehyde is a classic precursor for quinazoline synthesis. Condensation of this intermediate with a source of nitrogen, such as ammonia or an ammonium (B1175870) salt, would lead to the formation of the quinazoline ring system. The substituents from the original indole (the C7-nitro group and the functional group at C3) would remain on the newly formed quinazoline, providing a route to highly functionalized quinazoline derivatives. The synthesis of quinazolinone-thiazole hybrids has been explored for their cytotoxic effects, highlighting the importance of this class of compounds. nih.gov
Role as a Precursor in Multistep Organic Synthesis
The synthetic utility of this compound is defined by its capacity to serve as a versatile building block in complex, multistep organic syntheses. rsc.org Its value lies in the orthogonal reactivity of its three principal functional groups, which can be addressed selectively in a programmed sequence.
C3-Iodo Group : This is the primary handle for introducing complexity via a host of palladium-catalyzed cross-coupling reactions. It allows for the attachment of diverse carbon-based and heteroatom-based substituents.
C7-Nitro Group : This group serves a dual purpose. It acts as an electron-withdrawing group, modulating the reactivity of the indole ring. More importantly, it can be reduced to an amine, which serves as a key functional group for building out another vector of molecular complexity or for constructing fused ring systems. The synthesis of 3-nitroindoles has been achieved under non-acidic conditions, broadening the scope for creating such precursors. nih.gov
N1-Tosyl Group : This group provides robust protection for the indole nitrogen, preventing unwanted side reactions and enhancing stability. It also functions as an activating group. Crucially, it can be removed under specific reductive or basic conditions late in a synthetic sequence to reveal the free N-H indole, which is a common feature in many biologically active molecules and natural products.
Synthesis of Analogs with Modified Substitution Patterns
The functional groups of this compound allow for a variety of chemical modifications, enabling the synthesis of a diverse library of indole analogs. Key transformations target the nitro group, the tosyl group, and the C-I bond. While direct derivatization examples for this specific molecule are not extensively documented, the reactivity of the closely related 3-nitro-1-tosyl-1H-indole provides a clear blueprint for potential synthetic pathways.
The nitro group at the C7 position can be readily reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source. This introduces a nucleophilic amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions, leading to a wide array of 7-substituted indole derivatives.
The tosyl group, while serving as a protecting group, can also function as a leaving group under specific basic conditions, allowing for its replacement by various nucleophiles. Furthermore, the C3-iodo group is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at this position. The N-benzenesulfonyl group on a 3-lithioindole, prepared via halogen-metal exchange from 3-iodoindole, is a known precursor, although it can be unstable at higher temperatures. orgsyn.org
Below is a table summarizing key derivatization reactions based on the reactivity of the 3-nitro-1-tosyl-1H-indole scaffold.
| Transformation | Reagents/Catalysts | Conditions | Product Type | Potential Yield |
|---|---|---|---|---|
| Reduction of Nitro Group | H₂ (1 atm), Pd/C | EtOH, 25°C | 3-Amino-1-tosyl-1H-indole | 85–92% |
| Reduction of Nitro Group (Transfer Hydrogenation) | NH₄HCO₂, Pd/C | MeOH, 60°C | 3-Amino-1-tosyl-1H-indole | 78% |
| Nucleophilic Substitution of Tosyl Group | KCN, DBN | DMSO, 100°C | 3-Nitro-1-cyano-1H-indole | 70–75% |
Data in the table is based on reactions performed on 3-nitro-1-tosyl-1H-indole and serves as a predictive model for the derivatization of its 7-nitro-3-iodo analog.
Contribution to the Construction of Specific Natural Product Cores
While this compound is a highly functionalized synthetic building block, its direct application in the total synthesis of natural products is not yet a focal point of published research. However, its structural components, particularly the N-protected 3-nitroindole core, are recognized as valuable precursors for constructing complex heterocyclic systems found in nature.
One of the most significant applications of N-protected 3-nitroindoles is in the synthesis of the pyrrolo[2,3-b]indole (B14758588) skeleton. nih.govresearchgate.net This heterocyclic core is a prominent feature in a variety of alkaloids. The synthesis is often achieved through a Barton-Zard pyrrole (B145914) synthesis reaction. In this process, the N-protected 3-nitroindole reacts with an isocyanoacetate in the presence of a base. researchgate.net
For instance, studies have shown that 5-chloro-3-nitro-1-(phenylsulfonyl)indole, a compound structurally similar to the target molecule, reacts with ethyl isocyanoacetate and a base to yield ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This transformation constructs the fused pyrrole ring, establishing the core structure of many bioactive natural products. The reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent rearrangement.
This synthetic strategy highlights the potential of this compound as a starting material for natural product synthesis. The nitro group at a position on the benzene (B151609) ring of the indole does not inhibit this cyclization, and the N-tosyl group is well-suited for directing this type of reaction. nih.govresearchgate.net Therefore, this compound is a promising, albeit currently underexplored, candidate for the efficient construction of alkaloid frameworks like pyrrolo[2,3-b]indoles.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 3-Iodo-7-nitro-1-tosyl-1H-indole, providing detailed insights into the proton and carbon environments within the molecule.
High-Resolution ¹H NMR for Proton Environments
High-resolution proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various protons in this compound. The chemical shifts (δ) of the aromatic protons on the indole (B1671886) and tosyl rings are influenced by the electronic effects of the nitro and iodo substituents. The electron-withdrawing nature of the nitro group at the C7-position and the iodo group at the C3-position, coupled with the bulky tosyl group at the N1-position, results in a complex and informative spectrum.
Typically, the protons of the tosyl group's aromatic ring appear as two distinct doublets in the downfield region, a consequence of their para-substitution. The methyl protons of the tosyl group characteristically present as a singlet in the upfield region of the aromatic spectrum. The protons on the indole core will exhibit chemical shifts and coupling patterns that are diagnostic of their specific locations relative to the substituents.
While specific experimental data for this compound is not publicly available, analysis of structurally similar compounds, such as N-tosyl-indoles, indicates that the indole protons would resonate in the aromatic region, with their exact shifts and multiplicities determined by their coupling with neighboring protons. For instance, studies on related N-tosyl-indole derivatives show that the methyl group protons of the N-tosyl substituent typically appear as a singlet around δ 2.30–2.33 ppm.
¹³C NMR, DEPT, and 2D NMR Techniques for Carbon Connectivity
Carbon-13 (¹³C) NMR spectroscopy, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a complete picture of the carbon skeleton.
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in this compound. The carbons bearing the electron-withdrawing nitro and iodo groups are expected to be significantly shifted. The carbonyl carbons of the sulfonyl group in the tosyl moiety will also have a characteristic downfield chemical shift. DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR experiments are crucial for assembling the molecular puzzle. An HSQC spectrum correlates each proton signal with its directly attached carbon, while the HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for establishing the connectivity between different parts of the molecule, such as the linkage of the tosyl group to the indole nitrogen and the positions of the iodo and nitro groups. For related N-tosyl-indole structures, characteristic carbon signals for the tosyl group and the indole ring have been reported, which serve as a reference for the analysis of the target compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₅H₁₁IN₂O₄S.
The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), depending on the ionization technique used. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom and one sulfur atom.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the N-S bond of the tosyl group and the loss of the nitro group are expected fragmentation pathways. Analysis of these fragment ions helps to confirm the presence and connectivity of the various functional groups within the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the key functional groups:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Sulfonyl Group (SO₂): Characteristic strong asymmetric and symmetric stretching bands for the S=O bonds of the tosyl group are expected, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.
Aromatic C-H and C=C bonds: Vibrations corresponding to the aromatic rings of the indole and tosyl moieties will also be present.
The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution at the indole nitrogen.
X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable for crystalline derivatives)
For a definitive determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique, when applicable to a suitable crystalline derivative of this compound, can provide precise bond lengths, bond angles, and torsional angles.
The resulting crystal structure would unambiguously confirm the positions of the iodo and nitro substituents on the indole ring and the conformation of the tosyl group relative to the indole plane. This level of detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. While no specific crystallographic data for this compound is currently in the public domain, the analysis of crystalline structures of closely related molecules, such as 3-Nitro-1-(phenylsulfonyl)-1H-indole, provides valuable comparative insights into the expected molecular geometry.
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
The comprehensive structural elucidation of this compound is achieved through the synergistic integration of data from all the aforementioned spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and provides fragmentation clues, and IR spectroscopy identifies the key functional groups. When available, X-ray crystallography offers the ultimate confirmation of the solid-state structure.
By combining the information from these methods, a complete and unambiguous picture of the molecule's constitution and stereochemistry can be constructed, which is a critical step in the study of its chemical properties and potential utility.
Computational and Theoretical Studies of 3 Iodo 7 Nitro 1 Tosyl 1h Indole
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) would be a powerful tool to investigate the electronic properties of 3-Iodo-7-nitro-1-tosyl-1H-indole. Such studies would involve calculating the electron density to determine the molecule's ground-state electronic structure, providing insights into its stability and reactivity.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the reactivity of this compound. The energy and distribution of these orbitals would indicate the molecule's potential to act as an electron donor or acceptor in chemical reactions. For instance, the location of the HOMO would suggest the most likely site for electrophilic attack, while the LUMO's position would indicate the site for nucleophilic attack.
A hypothetical data table for FMO analysis might look like this:
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO+1 | --- | --- |
| LUMO | --- | --- |
| HOMO | --- | --- |
| HOMO-1 | --- | --- |
Data in this table is hypothetical and would require specific DFT calculations.
Mapping the electrostatic potential surface (EPS) would visually represent the charge distribution across the molecule. Regions of negative potential (typically colored red or orange) would indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack. This analysis would be invaluable for understanding intermolecular interactions and predicting reaction sites.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling could be employed to elucidate the mechanisms of reactions involving this compound.
By modeling a potential reaction pathway, researchers could identify the transition state structures and calculate the activation energies. This information is fundamental to understanding the kinetics and feasibility of a chemical transformation. For example, in a substitution reaction, this would involve modeling the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of a leaving group.
A hypothetical data table for activation energies might appear as:
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Step 1 | TS1 | --- |
| Step 2 | TS2 | --- |
Data in this table is hypothetical and would require specific reaction modeling.
The choice of solvent can significantly impact reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), could be used to simulate the presence of different solvents and calculate their effect on the energetics of the reaction pathway, providing a more realistic prediction of the reaction's behavior in a laboratory setting.
Conformational Analysis and Geometrical Optimization
The three-dimensional shape of this compound is critical to its reactivity. Conformational analysis would involve identifying the most stable arrangement of its atoms (the global minimum) and any other low-energy conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the bond connecting the tosyl group to the indole (B1671886) nitrogen, and calculating the energy of each conformation. Geometrical optimization would then refine the coordinates of the lowest energy conformers to find their most stable structures. The presence of bulky groups like iodo and tosyl, along with the nitro group, would likely lead to significant steric interactions that dictate the preferred conformation.
A hypothetical data table for conformational analysis might include:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-N-C) (°) |
| 1 (Global Minimum) | 0.00 | --- |
| 2 | --- | --- |
| 3 | --- | --- |
Data in this table is hypothetical and would require specific conformational analysis calculations.
Indole Ring Geometry and Substituent Orientations
Theoretical studies would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the most stable geometric configuration of the this compound molecule. These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
The planarity of the bicyclic indole ring system is a key feature. However, the presence of bulky substituents—the iodine atom at the C3 position, the nitro group at the C7 position, and the tosyl group on the indole nitrogen—would introduce steric strain, potentially causing slight deviations from perfect planarity. The orientation of the tosyl group relative to the indole ring is of particular interest, as rotation around the N-S bond would be possible, leading to different conformers with varying energies. Computational models would predict the most stable rotational isomer.
Intermolecular Interactions
The potential for various intermolecular interactions in the solid state of this compound can be predicted through computational analysis. The nitro group, with its electronegative oxygen atoms, is a strong hydrogen bond acceptor. The tosyl group also contains electronegative oxygen atoms capable of participating in hydrogen bonding.
Furthermore, the presence of the iodine atom allows for the possibility of halogen bonding, an interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. The aromatic rings of the indole and tosyl groups can also engage in π-π stacking interactions. Computational methods like Hirshfeld surface analysis could be used to visualize and quantify these different types of intermolecular contacts in a crystal lattice.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.
For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations would provide predicted chemical shift values for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra.
Conclusion and Future Research Directions
Recapitulation of Key Academic Insights into 3-Iodo-7-nitro-1-tosyl-1H-indole
While specific research dedicated exclusively to This compound is not extensively documented in publicly available literature, a comprehensive understanding of its chemical personality can be extrapolated from the well-established chemistry of its constituent functional groups on the indole (B1671886) framework.
The core of the molecule is the indole ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov The reactivity of the indole nucleus is significantly influenced by the substituents it bears.
The tosyl group at the N1-position is a strong electron-withdrawing group. Its primary role is to protect the indole nitrogen from undesired reactions and to modulate the nucleophilicity of the indole ring. This protection is crucial for directing functionalization to specific positions on the carbocyclic or pyrrolic part of the indole.
The iodo group at the C3-position is a versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov This allows for the introduction of a wide range of carbon-based substituents at this position, enabling the synthesis of diverse molecular libraries. Furthermore, the iodo group can be introduced via electrophilic iodination of the electron-rich C3 position of the N-tosylindole precursor.
The nitro group at the C7-position is another powerful electron-withdrawing group. Its presence on the benzene ring of the indole nucleus significantly decreases the electron density of the entire ring system. This deactivation can influence the regioselectivity of further electrophilic substitution reactions. The introduction of a nitro group at the C7-position is a synthetic challenge due to the generally lower reactivity of the benzene portion of the indole compared to the pyrrole ring. acs.orgnih.gov
In essence, This compound represents a highly functionalized and synthetically valuable building block. The orthogonal reactivity of the iodo and nitro groups, coupled with the directing and protecting nature of the tosyl group, provides a platform for the sequential and regioselective introduction of additional complexity, making it an attractive intermediate for the synthesis of complex target molecules.
Unresolved Challenges and Open Questions in its Synthetic Chemistry
The synthesis of polysubstituted indoles like This compound is fraught with challenges, primarily centered around achieving high regioselectivity and functional group tolerance.
A primary challenge lies in the regioselective functionalization of the indole's benzene ring (C4-C7 positions) . While the C2 and C3 positions of the pyrrole ring are readily functionalized due to their inherent electronic properties, the C4-C7 positions are less reactive. acs.orgnih.govchim.it Directing the nitration specifically to the C7-position in the presence of an unprotected C3-position can be difficult. Therefore, a likely synthetic strategy would involve the protection of the indole nitrogen with a tosyl group, followed by iodination at the C3-position, and then a regioselective nitration. The directing effect of the N-tosyl group and the existing iodo-substituent on the incoming nitro group would be a critical factor to control.
Another significant hurdle is the management of functional group compatibility . The reaction conditions required for nitration, which often involve strong acids, must be compatible with the relatively labile C-I bond and the tosyl protecting group. Conversely, the conditions for iodination should not interfere with any pre-existing nitro group.
Future Prospects for Novel Transformations and Applications
The synthetic versatility of This compound opens up a plethora of opportunities for future research and applications.
The C3-iodo group serves as a linchpin for a variety of cross-coupling reactions . Future work could explore the use of this building block in the synthesis of novel conjugated materials, where the indole core is extended through Sonogashira coupling with various alkynes, or in the creation of biaryl structures via Suzuki coupling with boronic acids. nih.gov
The nitro group at C7 can be reduced to an amino group, which can then be further functionalized. This opens the door to the synthesis of 7-aminoindole derivatives , a class of compounds with potential applications in medicinal chemistry. The resulting amino group could be acylated, alkylated, or used as a handle for the construction of further heterocyclic rings.
The combination of substituents in This compound makes it a candidate for the synthesis of complex, polycyclic indole alkaloids or their analogs. The strategic removal of the tosyl group and subsequent manipulation of the iodo and nitro/amino functionalities could provide access to novel molecular scaffolds with potential biological activity. nih.gov
Emerging Methodologies for Complex Indole Synthesis and Functionalization
Recent years have witnessed a surge in the development of innovative methods for the synthesis and functionalization of complex indoles, which could be instrumental in overcoming the challenges associated with the synthesis of molecules like This compound .
C-H activation and functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the indole nucleus, bypassing the need for pre-functionalized starting materials. chim.itbohrium.comrsc.org The development of catalysts and directing groups that can selectively activate specific C-H bonds on the indole's benzene ring could provide a more direct and atom-economical route to 7-substituted indoles. acs.orgnih.gov
Dual functionalization reactions , where two different functional groups are introduced in a single step, are also gaining prominence. For instance, methods for the 1,3-iodoesterification of indoles have been reported, showcasing the potential for installing multiple functionalities concurrently. researchgate.net Applying such strategies to the synthesis of polysubstituted indoles could significantly streamline the synthetic process.
Flow chemistry offers a promising platform for the safe and efficient execution of reactions that are challenging to control in batch processes, such as nitrations. beilstein-journals.org The precise control over reaction parameters in a flow reactor could lead to improved yields and regioselectivity in the synthesis of This compound .
Q & A
Q. What are the foundational steps for synthesizing 3-Iodo-7-nitro-1-tosyl-1H-indole?
- Methodological Answer : A typical synthesis involves sequential functionalization of the indole core. For example, iodination at the 3-position can be achieved using iodine (I₂) in acetonitrile under mild conditions (40°C, 5h), yielding up to 98% efficiency when optimized (Table 1, ). Tosylation and nitration steps require careful control of reaction conditions (e.g., sulfonating agents for tosyl protection and nitric acid/sulfuric acid mixtures for nitration). Purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) ensures product purity, with structural confirmation by ¹H/¹³C NMR and mass spectrometry .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 is critical. For SC-XRD, crystals are grown via slow evaporation, and data collection at low temperatures (e.g., 100K) minimizes thermal motion artifacts. Refinement parameters (e.g., R-factor < 0.05) and validation tools (e.g., PLATON) ensure accuracy. Complementary techniques like powder XRD and FT-IR validate bulk crystallinity and functional groups .
Advanced Research Questions
Q. How can contradictory data in reaction optimization be resolved?
- Methodological Answer : Contradictions (e.g., variable yields under similar conditions) require systematic analysis. For iodination, replicate experiments with controlled variables (catalyst loading, solvent purity) are essential. Statistical tools like Design of Experiments (DoE) or ANOVA identify significant factors. Cross-validation using alternative methods (e.g., Pd-mediated coupling ) or computational modeling (DFT for transition-state analysis) clarifies mechanistic inconsistencies .
Q. What strategies optimize electrophilic substitution in nitro-tosylated indoles?
- Methodological Answer : Activating groups (e.g., tosyl) direct electrophiles to specific positions. For example, iodination at the 3-position is favored due to electron-donating effects of the tosyl group. Table 1 from demonstrates that I₂ in MeCN at 40°C maximizes yield (98%), while FeCl₃ or AlCl₃ under similar conditions yield <20%. Kinetic studies (e.g., in situ NMR monitoring) and Hammett plots correlate substituent effects with reactivity .
Table 1: Optimization of Iodination Conditions (Adapted from )
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 11 | I₂ (10 mol%) | 40 | 5 | 98 |
| 14 | FeCl₃ | 40 | 12 | 67 |
| 9 | AlCl₃ | rt | 24 | 10 |
Q. How can computational modeling predict reactivity in complex indole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and charge distribution. For this compound, Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization. Molecular docking (e.g., AutoDock) predicts binding affinities in biological studies. Validation via experimental kinetics (e.g., Arrhenius plots) ensures computational reliability .
Q. What methodological frameworks address stability challenges in nitro-indole derivatives?
- Methodological Answer : Stability studies under varying conditions (pH, light, temperature) use techniques like TGA (thermal stability) and HPLC (degradation profiling). For example, nitro groups may decompose under UV light; accelerated aging tests (40°C/75% RH) quantify degradation rates. Protective strategies (e.g., microencapsulation or inert-atmosphere storage) mitigate instability .
Methodological Frameworks for Research Design
Q. How to align theoretical and experimental approaches in indole chemistry?
Q. What comparative methodologies resolve conflicting spectral data?
- Methodological Answer : Cross-technique comparison (e.g., NMR vs. X-ray) identifies artifacts. For instance, dynamic effects in NMR (e.g., tautomerism) may conflict with static X-ray structures. Variable-temperature NMR or solid-state NMR reconciles discrepancies. Collaborative databases (e.g., Cambridge Structural Database) benchmark data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
